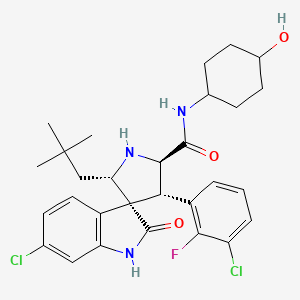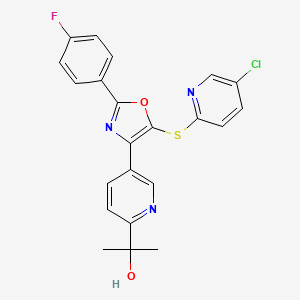
MK-4409
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MK-4409 ist ein experimentelles Medikament, das als potenter und selektiver Inhibitor des Enzyms Fettsäureamidhydrolase wirkt. Dieses Enzym ist am Abbau von Lipid-Signalmolekülen beteiligt, darunter Anandamid, das eine Rolle bei Schmerzen, Entzündungen und anderen physiologischen Prozessen spielt. This compound hat in Tierstudien sowohl analgetische als auch entzündungshemmende Wirkungen gezeigt und wurde zur Behandlung neuropathischer Schmerzen untersucht .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Oxazolrings und die Einführung der Fluorphenyl- und Chlorpyridinylgruppen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung starker Basen wie Natriumhydrid und verschiedener Lösungsmittel, darunter Dimethylformamid und Tetrahydrofuran. Industrielle Produktionsmethoden würden wahrscheinlich die Optimierung dieser Schritte beinhalten, um die Ausbeute zu verbessern und die Kosten zu senken .
Vorbereitungsmethoden
The synthesis of MK-4409 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the oxazole ring and the introduction of the fluorophenyl and chloropyridinyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide and tetrahydrofuran. Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs .
Analyse Chemischer Reaktionen
MK-4409 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Molekül vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen, insbesondere an den aromatischen Ringen, eingehen, um verschiedene Substituenten einzuführen. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Werkzeugverbindung zur Untersuchung der Hemmung der Fettsäureamidhydrolase und ihrer Auswirkungen auf Lipid-Signalwege verwendet.
Biologie: Untersucht auf seine Rolle bei der Modulation der Endocannabinoid-Signalgebung und seine Auswirkungen auf zelluläre Prozesse.
Medizin: Aufgrund seiner analgetischen und entzündungshemmenden Eigenschaften als potenzielle Behandlung für neuropathische Schmerzen und entzündliche Erkrankungen untersucht.
Industrie: Mögliche Anwendungen bei der Entwicklung neuer Therapien zur Schmerzbehandlung und entzündungshemmender Medikamente
Wirkmechanismus
MK-4409 entfaltet seine Wirkung durch die Hemmung des Enzyms Fettsäureamidhydrolase, das für den Abbau von Anandamid und anderen Fettsäureamiden verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht this compound die Anandamidspiegel, was zu einer verstärkten Aktivierung von Cannabinoidrezeptoren führt. Dies führt zu analgetischen und entzündungshemmenden Wirkungen. Zu den beteiligten molekularen Zielen gehören die zentralen und peripheren Cannabinoidrezeptoren sowie andere Komponenten des Endocannabinoid-Systems .
Wirkmechanismus
MK-4409 exerts its effects by inhibiting the enzyme fatty acid amide hydrolase, which is responsible for the degradation of anandamide and other fatty acid amides. By inhibiting this enzyme, this compound increases the levels of anandamide, leading to enhanced activation of cannabinoid receptors. This results in analgesic and anti-inflammatory effects. The molecular targets involved include the central and peripheral cannabinoid receptors, as well as other components of the endocannabinoid system .
Vergleich Mit ähnlichen Verbindungen
MK-4409 ist in seiner hohen Potenz und Selektivität für die Fettsäureamidhydrolase im Vergleich zu anderen Inhibitoren einzigartig. Zu den ähnlichen Verbindungen gehören:
LY-2183240: Ein weiterer Fettsäureamidhydrolase-Inhibitor mit unterschiedlichen Strukturmerkmalen.
URB-597: Ein bekannter Inhibitor mit einem anderen Wirkmechanismus.
PF-3845: Ein weiterer potenter Inhibitor mit unterschiedlichen pharmakokinetischen Eigenschaften.
BIA 10-2474: Eine Verbindung mit ähnlichen hemmenden Wirkungen, aber unterschiedlichen Sicherheitsprofilen
This compound zeichnet sich durch seine spezifischen Strukturmerkmale und sein Potenzial für therapeutische Anwendungen in der Schmerz- und Entzündungstherapie aus.
Eigenschaften
CAS-Nummer |
1207745-58-1 |
|---|---|
Molekularformel |
C22H17ClFN3O2S |
Molekulargewicht |
441.9 g/mol |
IUPAC-Name |
2-[5-[5-(5-chloropyridin-2-yl)sulfanyl-2-(4-fluorophenyl)-1,3-oxazol-4-yl]pyridin-2-yl]propan-2-ol |
InChI |
InChI=1S/C22H17ClFN3O2S/c1-22(2,28)17-9-5-14(11-25-17)19-21(30-18-10-6-15(23)12-26-18)29-20(27-19)13-3-7-16(24)8-4-13/h3-12,28H,1-2H3 |
InChI-Schlüssel |
DBZMCSVIITXLCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=NC=C(C=C1)C2=C(OC(=N2)C3=CC=C(C=C3)F)SC4=NC=C(C=C4)Cl)O |
Kanonische SMILES |
CC(C)(C1=NC=C(C=C1)C2=C(OC(=N2)C3=CC=C(C=C3)F)SC4=NC=C(C=C4)Cl)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MK-4409; MK 4409; MK4409 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide](/img/structure/B609010.png)

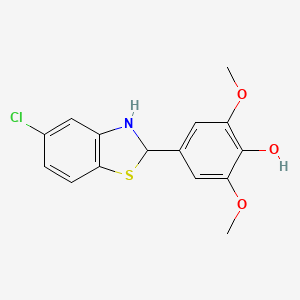
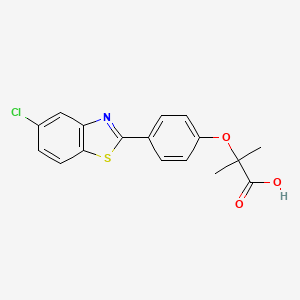

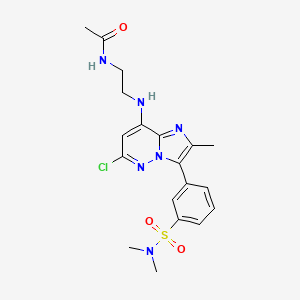
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)
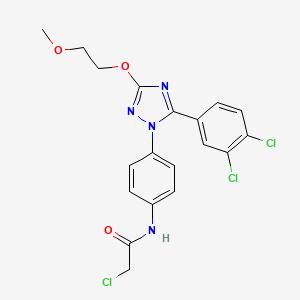
![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)
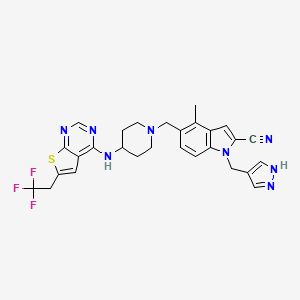
![6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B609027.png)
